2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester
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Overview
Description
2-Oxabicyclo[222]oct-5-ene-3,3-dicarboxylic acid, diethyl ester is a bicyclic compound with a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but lacks the oxygen atom within the ring.
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound has two oxygen atoms within the bicyclic framework, making it more reactive in certain contexts.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has a different bicyclic structure but similar functional groups.
Uniqueness
2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester is unique due to the presence of an oxygen atom within the bicyclic framework, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24588-62-3 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
diethyl 2-oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylate |
InChI |
InChI=1S/C13H18O5/c1-3-16-11(14)13(12(15)17-4-2)9-5-7-10(18-13)8-6-9/h5,7,9-10H,3-4,6,8H2,1-2H3 |
InChI Key |
CDWKQQJMZZEEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2CCC(O1)C=C2)C(=O)OCC |
Origin of Product |
United States |
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